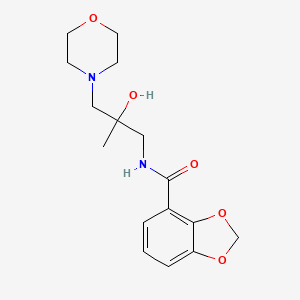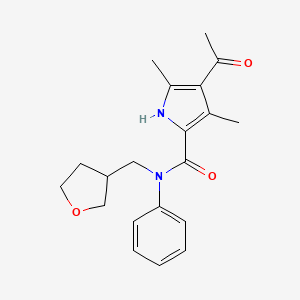
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide, also known as BMH-21, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. In
科学的研究の応用
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Furthermore, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用機序
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide destabilizes these oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, it has been found to induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Furthermore, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
実験室実験の利点と制限
One of the advantages of using N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. Additionally, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide has been found to be relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of using N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide in humans. Furthermore, researchers are exploring the potential of combining N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide with other cancer treatments to enhance their effectiveness. Overall, N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide shows promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
合成法
The synthesis of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide involves several steps, including the reaction of 2-hydroxy-2-methyl-3-chloropropylamine with 1,3-benzodioxole-4-carboxylic acid, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained through purification and isolation techniques.
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(20,10-18-5-7-21-8-6-18)9-17-15(19)12-3-2-4-13-14(12)23-11-22-13/h2-4,20H,5-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAZHOHZCGHJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C2C(=CC=C1)OCO2)(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-1,3-benzodioxole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)

![4-ethoxy-N-[3-[2-(1-methylpyrrol-2-yl)piperidin-1-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7681855.png)

![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)